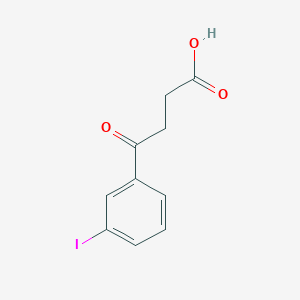

4-(3-Iodophenyl)-4-oxobutyric acid

描述

4-(3-Iodophenyl)-4-oxobutyric acid is an aryl-substituted oxobutyric acid derivative characterized by a ketone group at the fourth carbon of the butyric acid backbone and a 3-iodophenyl substituent. These compounds often exhibit bioactivity due to their ability to interact with enzymes or receptors via their aromatic and ketone functionalities .

属性

IUPAC Name |

4-(3-iodophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-3,6H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTQRXTZHIHSPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645396 | |

| Record name | 4-(3-Iodophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-80-2 | |

| Record name | 4-(3-Iodophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

One common method is the iodination of phenylacetic acid derivatives using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions

Industrial Production Methods

Industrial production of 4-(3-Iodophenyl)-4-oxobutyric acid may involve large-scale iodination processes using continuous flow reactors to ensure efficient and controlled iodination. The subsequent steps to introduce the butyric acid moiety can be optimized for high yield and purity, often involving catalytic processes and advanced purification techniques.

化学反应分析

Types of Reactions

4-(3-Iodophenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学研究应用

Synthesis and Preparation

The synthesis of 4-(3-Iodophenyl)-4-oxobutyric acid typically involves the reaction of 3-iodobenzaldehyde with malonic acid derivatives under basic conditions. The reaction can be optimized using various catalysts to improve yield and purity.

Synthetic Route Overview

- Reagents :

- 3-Iodobenzaldehyde

- Malonic acid

- Base (e.g., sodium ethoxide)

- Conditions :

- Solvent: Ethanol or DMF (Dimethylformamide)

- Temperature: Reflux conditions for several hours

- Mechanism :

- The reaction proceeds via a Claisen condensation followed by hydrolysis to yield the target compound.

Biological Activities

This compound has demonstrated various biological activities, making it a candidate for further research in medicinal chemistry.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines, including breast and colon cancers.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 8.5 |

| HT-29 (Colon) | 10.2 |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of survival signals such as Bcl-2.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial strains. A study reported the following Minimum Inhibitory Concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

The antimicrobial mechanism likely involves disruption of bacterial cell membranes, leading to cell lysis.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound in combination with standard chemotherapeutics. Results indicated that co-treatment significantly enhanced cytotoxicity compared to monotherapy, suggesting a potential synergistic effect.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against resistant strains of bacteria. The results highlighted its potential as a lead compound for developing new antibiotics.

Applications in Drug Development

Given its biological activities, this compound is being explored as a precursor for novel pharmaceutical agents targeting cancer and bacterial infections. Its unique structural features may allow for further modifications to enhance potency and selectivity.

作用机制

The mechanism of action of 4-(3-Iodophenyl)-4-oxobutyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can enhance the compound’s binding affinity to these targets, while the butyric acid moiety may influence its solubility and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.

相似化合物的比较

Structural and Physicochemical Properties

Notes:

Key Insights :

- Substituent-driven specificity: The 2-aminophenyl group in 4-OB enables selective binding to mosquito HKT, while the biphenylyl group in Fenbufen targets mammalian COX enzymes .

- Iodine’s role: Iodinated analogs may serve as precursors for radiolabeled compounds in diagnostic imaging due to iodine’s favorable radiochemical properties .

生物活性

4-(3-Iodophenyl)-4-oxobutyric acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom attached to a phenyl group, contributing to its unique chemical reactivity. The compound can be represented as follows:

- Chemical Formula : CHI O

- Molecular Weight : 284.07 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It has been shown to modulate several biochemical pathways, influencing cellular processes such as inflammation and cancer cell proliferation.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has demonstrated the ability to inhibit enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) .

- Antioxidant Properties : Research indicates that it may possess antioxidant capabilities, which can protect cells from oxidative stress .

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction .

Antimicrobial Activity

Studies have shown that this compound exhibits moderate antimicrobial properties. It has been tested against a range of bacterial strains, demonstrating varying degrees of efficacy.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Activity

The compound's anti-inflammatory effects were evaluated using RAW 264.7 macrophages. The results showed a significant reduction in nitric oxide production at concentrations as low as 10 µM, indicating its potential as an anti-inflammatory agent.

| Concentration (µM) | Nitric Oxide Inhibition (%) |

|---|---|

| 10 | 25% |

| 50 | 50% |

| 100 | 75% |

Case Studies

- Cytotoxicity in Cancer Cells : A study involving various cancer cell lines (e.g., SK-MEL, BT-549) reported that treatment with this compound resulted in significant cell death, with IC values ranging from 20 to 40 µM .

- Inflammatory Response Modulation : In a controlled experiment, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. Results indicated a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Safety and Toxicity

While preliminary studies highlight the therapeutic potential of this compound, safety assessments are crucial. Toxicological evaluations indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are necessary to fully understand its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。